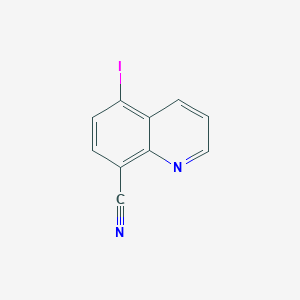
5-Iodoquinoline-8-carbonitrile
描述
5-Iodoquinoline-8-carbonitrile is a quinoline derivative characterized by the presence of an iodine atom at the 5-position and a cyano group at the 8-position of the quinoline ring system. Quinolines are heterocyclic aromatic organic compounds with diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Recent advances include the use of greener and more sustainable methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts.
Industrial Production Methods: Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The iodine atom at the 5-position can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation products: Quinoline-5,8-dione derivatives.
Reduction products: 5-Iodoquinoline-8-carboxylic acid derivatives.
Substitution products: Various substituted quinolines depending on the nucleophile or electrophile used.
属性
分子式 |
C10H5IN2 |
|---|---|
分子量 |
280.06 g/mol |
IUPAC 名称 |
5-iodoquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5IN2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h1-5H |
InChI 键 |
MAUPDUWAPZAYSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2N=C1)C#N)I |
产品来源 |
United States |
科学研究应用
5-Iodoquinoline-8-carbonitrile has found applications in several fields:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.
Biology: The compound is used in biological studies to investigate its potential as a therapeutic agent.
Chemistry: It is utilized in synthetic organic chemistry as a precursor for the synthesis of complex organic molecules.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 5-Iodoquinoline-8-carbonitrile exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
相似化合物的比较
5-Iodoquinoline-8-carbonitrile is unique due to its specific substitution pattern on the quinoline ring. Similar compounds include:
Quinoline: The parent compound without substitutions.
5-Bromoquinoline-8-carbonitrile: Similar structure with a bromine atom instead of iodine.
8-Nitroquinoline: A nitro group at the 8-position instead of a cyano group.
These compounds differ in their reactivity and biological activity, highlighting the importance of the specific substituents in determining their properties and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


